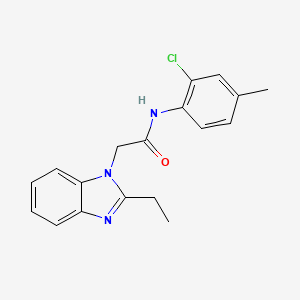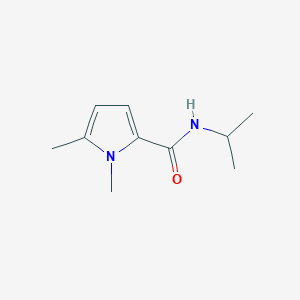
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide, commonly known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPC is a pyrrole derivative that is used in various fields of research, including pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
DPC enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. DPC also modulates the activity of NMDA receptors by binding to a different site on the receptor complex. This results in a decrease in calcium ion influx into the neuron, leading to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce anxiety and induce sedation in animal models. DPC has also been shown to enhance the analgesic effects of opioids, making it a potential candidate for pain management. Additionally, DPC has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DPC is a useful tool for studying the activity of GABA-A and NMDA receptors in the brain. It is a selective modulator of these receptors and does not affect other neurotransmitter systems. DPC is also relatively stable and easy to synthesize. However, DPC has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effects. Additionally, DPC has low water solubility, which can make it challenging to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on DPC. One potential avenue is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. DPC has shown promise in animal models of anxiety, pain, and neurodegenerative diseases. Another potential direction is to explore the molecular mechanisms underlying its effects on GABA-A and NMDA receptors. This could lead to the development of more selective and potent modulators of these receptors. Finally, future research could investigate the potential use of DPC in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
DPC can be synthesized by reacting 2-acetyl-1-pyrroline with isopropylamine and dimethylamine. The reaction takes place in the presence of a catalyst, such as titanium tetrachloride, and results in the formation of DPC as a white solid. The purity of DPC can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
DPC has been extensively used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. DPC has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-10(13)9-6-5-8(3)12(9)4/h5-7H,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBVNYBZCUKPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
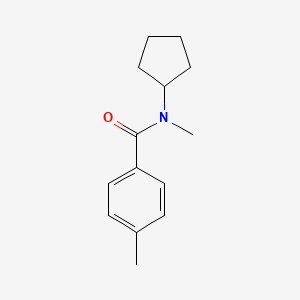
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
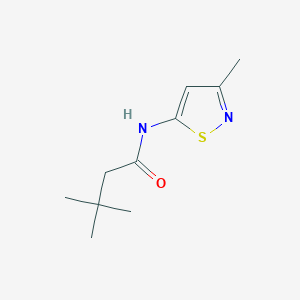
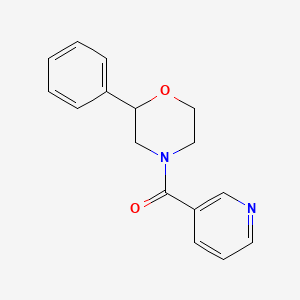

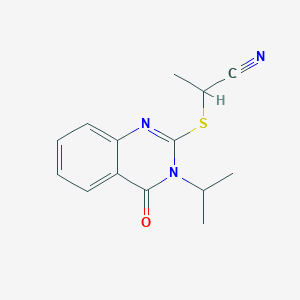
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
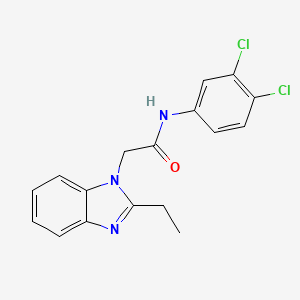

![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
